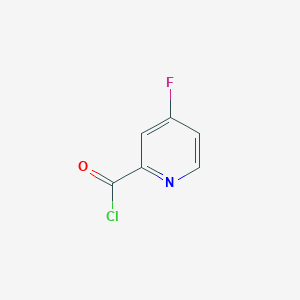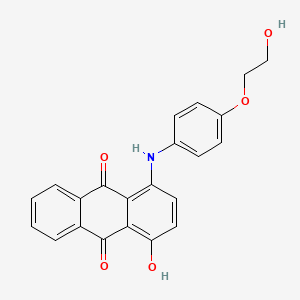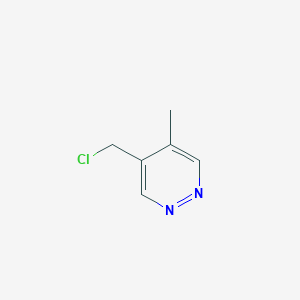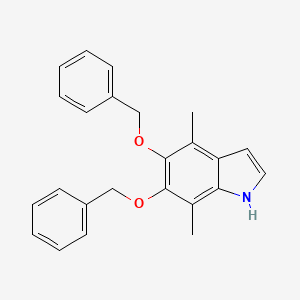![molecular formula C20H20O5S B13128984 9,10-Anthracenedione, 1-(2-methoxyethoxy)-8-[(2-methoxyethyl)thio]- CAS No. 833489-93-3](/img/structure/B13128984.png)
9,10-Anthracenedione, 1-(2-methoxyethoxy)-8-[(2-methoxyethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethoxy)-8-((2-methoxyethyl)thio)anthracene-9,10-dione is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This compound, with its unique substituents, may exhibit interesting chemical and physical properties that make it valuable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethoxy)-8-((2-methoxyethyl)thio)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Substitution Reactions:
Reaction Conditions: These reactions are usually carried out in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethoxy)-8-((2-methoxyethyl)thio)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The methoxyethoxy and methoxyethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce anthracene derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a precursor for more complex molecules.
Biology: Potential use in biological assays and as a probe for studying cellular processes.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethoxy)-8-((2-methoxyethyl)thio)anthracene-9,10-dione would depend on its specific interactions with molecular targets. These interactions could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with DNA/RNA: Affecting gene expression or replication processes.
Modulating Receptor Activity: Influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,8-Dihydroxyanthraquinone: Known for its use in dyes and pigments.
1,8-Diaminoanthraquinone: Used in the synthesis of pharmaceuticals and dyes.
1,8-Dimethoxyanthraquinone: Another derivative with applications in organic synthesis.
Uniqueness
1-(2-Methoxyethoxy)-8-((2-methoxyethyl)thio)anthracene-9,10-dione is unique due to its specific substituents, which may impart distinct chemical and physical properties. These properties could make it more suitable for certain applications compared to other anthraquinone derivatives.
Properties
CAS No. |
833489-93-3 |
|---|---|
Molecular Formula |
C20H20O5S |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1-(2-methoxyethoxy)-8-(2-methoxyethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H20O5S/c1-23-9-10-25-15-7-3-5-13-17(15)20(22)18-14(19(13)21)6-4-8-16(18)26-12-11-24-2/h3-8H,9-12H2,1-2H3 |
InChI Key |
ITZHXQGPQHOGHL-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3SCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-O-benzyl 10-O-tert-butyl (1S,8R)-7-hydroxy-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13128921.png)


![2-([2,2'-Bipyridin]-3-ylthio)ethanamine](/img/structure/B13128932.png)






